5-bromo-7-chloro-1H-indole-2,3-dione
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Overview
Description
The compound 5-bromo-7-chloro-1H-indole-2,3-dione is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The presence of bromo and chloro substituents on the indole core can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of indole derivatives typically involves condensation reactions under reflux conditions. For instance, the formation of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was achieved by reacting 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6-trione in ethanol . Similarly, the synthesis of 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione involved a 1,3-dipolar cycloaddition reaction, showcasing the versatility of indole derivatives in participating in various chemical reactions to yield novel compounds .
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed using X-ray single crystal diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. The Hirshfeld surface analysis and molecular electrostatic potential maps are useful tools for visualizing intermolecular interactions and identifying electrophilic and nucleophilic regions on the molecule's surface . These analyses are complemented by computational methods such as DFT and TD-DFT, which help in understanding the electronic structure and predicting the behavior of these molecules under different conditions .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including isomerization and cycloaddition. The exo-endo isomerization of a related compound, 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, has been studied, and its structure was proven by XRD analysis . The 1,3-dipolar cycloaddition reaction is another example, where azides react with indole derivatives to synthesize new cycloadducts, with the configuration of the products confirmed by NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as thermal stability, are characterized using spectroscopic and thermal analysis tools. For example, the compound mentioned in the first paper exhibited good thermal stability up to 215°C . Vibrational spectral analysis, NMR, and mass spectrometry are also employed to characterize these compounds . Additionally, theoretical analyses, such as non-linear optical (NLO) properties, are conducted to compare these compounds with known references like urea .
Scientific Research Applications
Antimicrobial Activity
- Antibacterial and Antifungal Properties: 5-Bromo derivatives of indole-2,3-dione, like 5-bromo-7-chloro-1H-indole-2,3-dione, have been studied for their potential antimicrobial properties. One study synthesized Schiff and Mannich bases of these derivatives and evaluated their antibacterial and antifungal activities, finding promising results against pathogenic bacteria and fungi (Pandeya et al., 2000).
- Anti-HIV Activity: The same study by Pandeya et al. also investigated the anti-HIV properties of these derivatives. The compounds showed activity against the replication of HIV-1 in MT-4 cells, suggesting potential use in HIV treatment (Pandeya et al., 2000).
Chemical Synthesis and Reactivity
- Synthesis of Derivatives: A study described the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones, which are useful precursors for indole-2,3-diones like 5-bromo-7-chloro-1H-indole-2,3-dione (Parrick et al., 1989).
- Crystal Structure Analysis: The crystal structure of a related compound, 5-bromo-1-(4-bromophenyl)isatin, has been analyzed, providing insights into the structural aspects of bromo-chloro indole diones (El-Hiti et al., 2018).
Future Directions
properties
IUPAC Name |
5-bromo-7-chloro-1H-indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTYWJPFQPXSJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405324 |
Source
|
Record name | 5-bromo-7-chloro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-chloro-1H-indole-2,3-dione | |
CAS RN |
613656-97-6 |
Source
|
Record name | 5-bromo-7-chloro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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